(R)-1-Methoxypropan-2-amine hydrochloride
Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Catalytic Amination of 1-Methoxy-2-Propanol : A study by Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst. They found that the main reaction product, 2-amino-1-methoxypropane, could be produced with a selectivity over 90% (Bassili & Baiker, 1990).
N-Hydroxylation of Amines : Gal, Gruenke, and Castagnoli (1975) investigated the metabolic N-hydroxylation of a potent psychotomimetic amine by rabbit liver microsomal preparations. They synthesized a hydroxylamine compound through a series of reductions (Gal, Gruenke & Castagnoli, 1975).
O-Demethylation of Psychotomimetic Amines : In 1977, Zweig and Castagnoli studied the in vitro O-demethylation of a psychotomimetic amine, revealing insights into its metabolism and the relationship to its psychotomimetic properties (Zweig & Castagnoli, 1977).
Synthesis and Pharmacological Study of Enantiomers : Giardiná et al. (1997) synthesized and studied the pharmacological aspects of enantiomers of a specific amine hydrochloride, highlighting their potential in characterizing alpha-adrenoceptor subtypes (Giardiná et al., 1997).
Enzymatic Kinetic Resolution of Chiral Amines : Olah et al. (2018) investigated the activity of acetic acid esters as acylating agents in the kinetic resolution of racemic amines. They demonstrated the effectiveness of certain esters in achieving high conversions and enantiomeric excess values (Olah et al., 2018).
Biocatalysis in Agrochemical Manufacturing : Matcham et al. (1999) developed a high-productivity biocatalytic process to synthesize (S)-methoxyisopropylamine, showing its relevance in the manufacturing of certain herbicides (Matcham, Nelson, Wang & Wu, 1999).
Polarographic Behavior in Boiler Water Treatment : Kumbhar et al. (1990) explored the complexation behavior of 1-amino-3-methoxypropane with copper, providing insights into its potential use in boiler water treatment (Kumbhar, Rangarajan, Narasimhan & Mathur, 1990).
Synthesis and Use in Fluorescent Polymers : Madsen et al. (2011) reported the synthesis of rhodamine 6G-based compounds for the synthesis of fluorescently labeled biocompatible polymers, indicating potential biomedical applications (Madsen, Warren, Armes & Lewis, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-1-methoxypropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUOVVHQKMQLM-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693586 | |
Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626220-76-6 | |
Record name | (2R)-1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-methoxypropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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